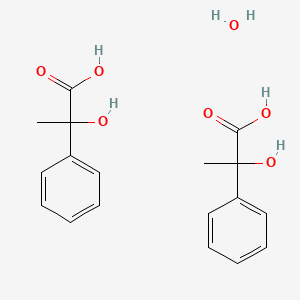

Atrolactic acid hemihydrate

Description

Contextualization of Atrolactic Acid as a Key Chiral α-Hydroxy Acid

Atrolactic acid belongs to the class of α-hydroxy acids (AHAs), which are carboxylic acids featuring a hydroxyl group on the carbon atom adjacent (the α-position) to the carboxyl group. wikipedia.org This structural motif is found in many biologically and commercially significant molecules. ncsu.edu The simplest chiral AHA is lactic acid, which exists as two non-superimposable mirror images, or enantiomers: L-(+)-lactic acid and D-(-)-lactic acid. wikipedia.orgresearchgate.net This chirality is a critical feature of many AHAs, as different stereoisomers often exhibit distinct biological activities and chemical properties. womengovtcollegevisakha.ac.in

Atrolactic acid is a structurally more complex AHA. It can be viewed as a derivative of two simpler, well-known AHAs:

It is a phenyl derivative of lactic acid , where a phenyl group replaces one of the α-methyl hydrogens.

It is an α-methyl derivative of mandelic acid , where a methyl group replaces the α-hydrogen.

This unique structure, featuring a stereocenter with hydroxyl, carboxyl, methyl, and phenyl substituents, makes atrolactic acid a key example of a chiral α-hydroxy acid. The synthesis and separation of its enantiomers are subjects of study in stereochemistry. acs.orgsigmaaldrich.com The presence of both aromatic and chiral aliphatic features makes it a versatile intermediate in synthetic chemistry. ontosight.ai

Historical Development of Atrolactic Acid Synthesis and Stereochemical Studies

The study of α-hydroxy acids has a long history, beginning with the isolation of lactic acid from sour milk by Swedish chemist Carl Wilhelm Scheele in 1780. lactic-acid.comnih.gov The understanding of its production via fermentation by microorganisms was later established by Louis Pasteur in 1856, a discovery that laid groundwork for biotechnology. wikipedia.orggoogle.com

The synthesis of atrolactic acid was reported in the early 20th century. A notable preparation involves the hydrolysis of acetophenone (B1666503) cyanohydrin. drugfuture.com This method was described by McKenzie and Clough in a 1912 publication and further detailed in Organic Syntheses. drugfuture.comorgsyn.org The procedure typically involves reacting acetophenone with a cyanide source to form the cyanohydrin, followed by acid-catalyzed hydrolysis to yield atrolactic acid.

A critical aspect of its history is the determination of its stereochemistry. Early chemists worked to resolve the racemic mixture (an equal mix of both enantiomers) and assign the absolute configuration to each. Significant progress in this area was documented in the mid-20th century. For instance, a 1956 paper in the Journal of the American Chemical Society detailed studies that established the configuration of atrolactic acid, contributing to the fundamental understanding of stereochemical relationships in organic reactions. acs.org These foundational studies were essential for unlocking its potential in stereoselective synthesis.

Significance of Atrolactic Acid Hemihydrate in Contemporary Organic Synthesis and Stereochemistry Research

In modern chemistry, atrolactic acid and its derivatives continue to be significant. Their importance stems from two primary areas: their role as synthetic intermediates and their application in stereochemistry research.

As a building block in organic synthesis, atrolactic acid provides a valuable chiral scaffold. ontosight.ai The presence of multiple functional groups—a carboxylic acid, a tertiary alcohol, and an aromatic ring—allows for a wide range of chemical transformations. It serves as an intermediate in the production of more complex molecules, including pharmaceuticals. ontosight.ai The general class of chiral AHAs is crucial for synthesizing depsipeptides, which are natural products with potent biological activities. rsc.org The development of new synthetic methods, such as the palladium-catalyzed alkylation of lactic acid, underscores the ongoing effort to use simple AHAs as feedstocks for more complex chiral molecules, a field to which atrolactic acid chemistry contributes. rsc.orgrsc.org

In stereochemistry research, atrolactic acid serves as a model compound for developing and validating methods of enantioselective analysis and separation. For example, high-performance liquid chromatography (HPLC) methods using chiral stationary phases have been specifically developed to resolve the enantiomers of atrolactic acid. sigmaaldrich.com Such analytical techniques are fundamental for quality control in asymmetric synthesis. Furthermore, the well-defined chiral nature of atrolactic acid makes it a useful substrate for studying the mechanisms of stereoselective reactions and for probing the role of chirality in molecular recognition. womengovtcollegevisakha.ac.inmdpi.com

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

75378-83-5 |

|---|---|

Molecular Formula |

C18H22O7 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

2-hydroxy-2-phenylpropanoic acid;hydrate |

InChI |

InChI=1S/2C9H10O3.H2O/c2*1-9(12,8(10)11)7-5-3-2-4-6-7;/h2*2-6,12H,1H3,(H,10,11);1H2 |

InChI Key |

BCZRQUYXNLVFOZ-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)(C(=O)O)O.CC(C1=CC=CC=C1)(C(=O)O)O.O |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)O.CC(C1=CC=CC=C1)(C(=O)O)O.O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Atrolactic Acid and its Precursors

The synthesis of atrolactic acid can be achieved through various established chemical routes, ranging from classic multistep procedures to modern adaptations of organic reactions.

Beyond the cyanohydrin pathway, several other classical and modern organic reactions have been adapted for the synthesis of atrolactic acid and other α-hydroxy acids. wikipedia.org These methods provide alternative routes from different starting materials.

Established alternative preparations include:

The oxidation of hydratropic acid using alkaline permanganate. orgsyn.org

Hydrolysis of α-chloro- or α-bromohydratropic acid. orgsyn.org

The reaction of ethyl phenylglyoxylate (B1224774) with a methylmagnesium iodide Grignard reagent, followed by hydrolysis. orgsyn.org

The reaction between pyruvic acid and phenylmagnesium bromide. orgsyn.org

A more recent and innovative approach is the electrochemical carboxylation of acetophenone (B1666503). acs.orgnsf.gov This technique uses carbon dioxide (CO₂) as a C1 feedstock to form the carboxylic acid group. acs.orgku.edu In this process, performing the electrochemical carboxylation in CO₂-eXpanded electrolytes (CXE) at modest pressures significantly enhances selectivity towards atrolactic acid. acs.orgnsf.gov At atmospheric pressure, the primary product is the undesired 1-phenylethanol (B42297) due to hydrogenation. ku.edu However, by increasing the CO₂ headspace pressure, the formation of (±)-atrolactic acid becomes the dominant reaction. ku.edu The high concentration of CO₂ in the liquid phase afforded by the CXE media is crucial for achieving this pressure-tunable carboxylation. nsf.gov

Another general method for α-hydroxy acid synthesis involves the carboxylation of α-siloxy silanes with CO₂ promoted by a fluoride (B91410) source like cesium fluoride (CsF), which proceeds via a Brook rearrangement. organic-chemistry.org This offers a pathway from aldehydes to α-hydroxy acids in a one-pot synthesis. organic-chemistry.org

Stereoselective Synthesis of Atrolactic Acid Enantiomers

The synthesis of specific enantiomers of atrolactic acid is of significant interest, and various stereoselective methods have been developed. These approaches utilize chiral catalysts or biological systems to control the stereochemical outcome of the reaction.

Asymmetric catalysis is a powerful tool for producing enantiomerically enriched compounds. academie-sciences.fr For the synthesis of chiral α-hydroxy acids like atrolactic acid, metal-catalyzed asymmetric hydrogenation of prochiral ketones is a key strategy. nih.gov This field has seen a shift from using noble metals like ruthenium and iridium to more earth-abundant first-row transition metals such as iron, cobalt, and nickel. nih.govrsc.orgsioc-journal.cn

For instance, chiral iron complexes have been investigated for the asymmetric transfer hydrogenation (ATH) of pyruvic acid to lactic acid, providing a model for the synthesis of other α-hydroxy acids. nih.gov Similarly, nickel-catalyzed asymmetric hydrogenation has been developed for various substrates, including keto acids, demonstrating the potential of earth-abundant metals in these transformations. sioc-journal.cnresearchgate.net The efficiency and enantioselectivity of these reactions are highly dependent on the design of the chiral ligands coordinated to the metal center. academie-sciences.fr

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has emerged as a major pillar of asymmetric synthesis. univpancasila.ac.idmdpi.com This approach avoids the use of potentially toxic and expensive metals. For the synthesis of optically active aryllactic acid derivatives, such as atrolactic acid, organocatalytic methods have been successfully developed. researchgate.net

One such method involves a tandem acyl transfer following a Pummerer reaction of a β-ketosulfoxide, catalyzed by a cinchona alkaloid like quinidine (B1679956) or quinine. researchgate.net This strategy provides access to enantioenriched α-acyloxy thioesters, which are precursors to the desired aryllactic acid derivatives. researchgate.net The choice of catalyst enantiomer (quinidine vs. quinine) can direct the synthesis towards the desired product enantiomer. researchgate.net

More broadly, organocatalysts like chiral Brønsted acids and thioureas are widely used for a variety of asymmetric transformations that can lead to chiral building blocks for complex molecules. nih.govscienceopen.com

Chemoenzymatic and biocatalytic methods leverage the high selectivity of enzymes to produce enantiomerically pure compounds. uniovi.esresearchgate.net A prominent strategy for obtaining enantiomers of atrolactic acid is the enzymatic kinetic resolution of a racemic mixture. rsc.org

In this approach, a racemic mixture of an atrolactic acid ester is subjected to hydrolysis catalyzed by a protease. rsc.orgrsc.org The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding acid, leaving the other enantiomer of the ester unreacted. A study utilized a protease from Aspergillus oryzae to resolve sterically demanding α-methyl-mandelic esters (atrolactic acid esters). rsc.org This method successfully yielded both enantiomers of atrolactic acid with good to high enantiomeric excess (e.e.), which could be further purified to optical purity by a single recrystallization. rsc.org

Other biocatalytic transformations are also being explored, such as multi-enzyme cascade reactions that can convert CO₂ and ethanol (B145695) into lactic acid, demonstrating the potential for creating complex chiral molecules from simple feedstocks. acs.org Similarly, chemoenzymatic routes have been developed to convert glycerol (B35011) into lactic acid, combining an enzymatic step to produce an intermediate like dihydroxyacetone (DHA) with a subsequent chemical catalysis step to form the final acid. nih.gov

Chemoenzymatic Syntheses and Biocatalytic Transformations

Evaluation of Nitrilase-catalyzed pathways

Nitrilases are crucial enzymes in the synthesis of α-hydroxy acids as they directly hydrolyze nitriles to the corresponding carboxylic acids and ammonia. researchgate.net This direct route is often more efficient than the two-step process involving a nitrile hydratase and an amidase. google.com The nitrilase from Pseudomonas fluorescens EBC191 has demonstrated the ability to convert sterically demanding α,α-disubstituted phenylacetonitriles, including acetophenone cyanohydrin (2-hydroxy-2-phenylpropionitrile), a precursor to atrolactic acid. researchgate.netnih.gov

The substrate specificity of nitrilases is a key area of research. While fewer than 20 nitrilases were initially reported, extensive screening of environmental DNA has led to the discovery of many novel nitrilase sequences. nih.gov These new enzymes have been characterized for their activity and stereospecificity on various nitrile substrates, including those that yield mandelic acid and phenyl lactic acid, which are structurally related to atrolactic acid. nih.gov This expansion of the nitrilase "toolbox" enhances the potential for developing highly selective catalysts for the synthesis of chiral carboxylic acids. nih.gov

Arylacetonitrilases are a specific class of nitrilases that can convert α-substituted phenylacetonitriles, making them particularly relevant for the enantioselective synthesis of compounds like atrolactic acid. nih.gov The industrial production of (R)-mandelic acid from racemic mandelonitrile (B1675950) is a successful example of this technology. nih.gov The mechanism of nitrilase catalysis is believed to involve a catalytic triad (B1167595) of glutamate, lysine, and cysteine residues. nih.gov

Table 1: Nitrilase Substrate Conversion

| Substrate | Enzyme Source | Product | Reference |

| Acetophenone Cyanohydrin | Pseudomonas fluorescens EBC191 | Atrolactic Acid | researchgate.netnih.gov |

| Mandelonitrile | Pseudomonas fluorescens EBC191 | Mandelic Acid | researchgate.net |

| 2-Methyl-2-phenylpropionitrile | Pseudomonas fluorescens EBC191 | 2-Methyl-2-phenylpropionic acid | researchgate.net |

Photoredox Catalysis in Stereoselective α-Amino Acid Analogue Synthesis

Visible light-promoted photoredox catalysis has emerged as a powerful tool for the stereoselective synthesis of unnatural α-amino acids, which are analogues of α-hydroxy acids like atrolactic acid. nih.govchemrxiv.org This methodology allows for the use of readily available carboxylic acids as radical precursors without the need for prior derivatization. nih.govchemrxiv.org The process typically involves the combination of an organic acridinium-based photocatalyst with a chiral glyoxylate-derived N-sulfinyl imine. nih.gov

The proposed mechanism begins with the excitation of the photocatalyst by visible light to a highly oxidizing state. nih.govchemrxiv.org This excited state can then abstract an electron from a deprotonated carboxylic acid, leading to the formation of a carboxylate radical. nih.gov This radical subsequently adds to the chiral imine in a stereoselective manner. nih.gov This approach is advantageous as it uses near-stoichiometric amounts of reagents and avoids the generation of large quantities of waste associated with other methods that use redox-active esters. chemrxiv.org

Furthermore, the synergy of photoredox catalysis and pyridoxal (B1214274) 5'-phosphate (PLP) biocatalysis has created a new paradigm called pyridoxal radical biocatalysis. nih.gov This novel activation mode enables the stereoselective synthesis of diverse and valuable non-canonical amino acids. nih.gov

Diastereoselective Routes Utilizing Chiral Auxiliaries

Chiral auxiliaries play a crucial role in diastereoselective synthesis, guiding the stereochemical outcome of a reaction. In the context of atrolactic acid synthesis, various chiral auxiliaries have been employed. For instance, the Prelog's atrolactic acid synthesis has been investigated using 2'-substituted 1,1'-binaphthalen-2-ols as chiral auxiliaries. oup.com In this method, the nucleophilic addition of a methyl Grignard reagent (MeMgI) to the corresponding benzoylformate esters of these binaphthyl alcohols affords atrolactic acid esters with moderate diastereoselectivity. oup.com The stereochemical outcome is influenced by the steric hindrance imposed by the substituents on the binaphthalene framework. oup.com

Another approach involves the use of μ-hydrobenzoin-derived open-chain chiral auxiliaries for the diastereoselective addition of organozinc reagents (RZnX) to their corresponding phenylglyoxylates. researchgate.net This method has shown high diastereoisomeric excesses of up to >98%. researchgate.net Lactic acid itself can also serve as a promising chiral auxiliary, particularly in diastereoselective Diels-Alder reactions. acs.org Its hydrophilic nature facilitates easy separation from the reaction product after hydrolysis. acs.org

Table 2: Diastereoselective Synthesis of Atrolactic Acid Esters

| Chiral Auxiliary | Reagent | Diastereomeric Excess (de) | Reference |

| 2'-Substituted 1,1'-binaphthalen-2-ols | MeMgI | Moderate | oup.com |

| μ-Hydrobenzoin derived auxiliaries | RZnX | Up to >98% | researchgate.net |

| Indanol | Methylmagnesium iodide | Up to 83% | researchgate.net |

Derivatives and Analogues of Atrolactic Acid

Synthesis of Ester and Amide Derivatives

The synthesis of ester and amide derivatives of carboxylic acids, including those analogous to atrolactic acid, is a common strategy to modify their physicochemical properties and biological activities. nih.govnih.gov Standard methods for forming these derivatives often involve the activation of the carboxylic acid group. Coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used to facilitate the reaction between the carboxylic acid and an alcohol or amine. researchgate.net

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing amide and ester derivatives under mild conditions. researchgate.net For example, the synthesis of furan-containing amides and esters has been successfully achieved using coupling reagents like DMT/NMM/TsO− or EDC in a microwave reactor. researchgate.net Another approach involves the conversion of the carboxylic acid to an acid chloride, which then readily reacts with an alcohol or amine to form the corresponding ester or amide. beilstein-journals.org

Incorporation into Complex Molecular Scaffolds

Atrolactic acid and its parent compound, lactic acid, are valuable building blocks for the construction of more complex molecular scaffolds, particularly in the field of biomaterials. mdpi.comnih.gov Polylactic acid (PLA) and its copolymers, such as poly(lactic-co-glycolic acid) (PLGA), are widely used biodegradable polymers for creating scaffolds in tissue engineering. nih.govplos.org These scaffolds provide a temporary three-dimensional structure that supports cell adhesion, proliferation, and differentiation, ultimately leading to tissue regeneration. mdpi.complos.org

The properties of these polymer scaffolds, including their degradation rate, mechanical strength, and porosity, can be tailored by controlling factors such as the molecular weight of the polymer, the copolymer ratio, and the fabrication method. mdpi.comiaea.org Techniques like extrusion and 3D printing are used to create scaffolds with specific architectures. mdpi.com The incorporation of lactic acid-based units into these complex structures leverages their biocompatibility and biodegradability, as the degradation product, lactic acid, is a natural metabolite. nih.gov These scaffolds have been investigated for a variety of applications, including bone regeneration, and as carriers for the delivery of genetically modified cells. plos.orgiaea.org

Stereochemical Investigations and Enantiomeric Resolution

Fundamental Principles of Atrolactic Acid Chirality

Atrolactic acid, or 2-hydroxy-2-phenylpropanoic acid, possesses a single chiral center, which gives rise to its existence as a pair of enantiomers. This chirality is fundamental to its chemical identity and behavior.

The absolute configuration of the stereoisomers of atrolactic acid is described using the Cahn-Ingold-Prelog (CIP) priority rules. chiralpedia.com The chiral center is the carbon atom bonded to a hydroxyl (-OH), a carboxyl (-COOH), a phenyl (-C₆H₅), and a methyl (-CH₃) group. According to the CIP system, priority is assigned to these groups based on the atomic number of the atoms directly attached to the chiral carbon. chiralpedia.com For atrolactic acid, the priorities are:

-OH (highest priority)

-COOH

-C₆H₅

-CH₃ (lowest priority)

By orienting the molecule so that the lowest-priority group (-CH₃) points away from the viewer, the configuration is assigned as R (rectus) if the sequence from highest to lowest priority (1→2→3) is clockwise, and S (sinister) if it is counter-clockwise. chiralpedia.com

The (R)- and (S)- atrolactic acid molecules are enantiomers: non-superimposable mirror images of each other. wikipedia.orgquora.com They share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. contineo.in Their defining difference is their interaction with plane-polarized light; one enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while the other will rotate it by an equal magnitude in the counter-clockwise (-) direction (levorotatory). science-revision.co.uk It is important to note that there is no direct correlation between the R/S designation and the direction of optical rotation (+/-). quora.comscience-revision.co.uk

Table 1: Comparison of Stereoisomer Properties

| Property | Enantiomers (e.g., (R)- and (S)-Atrolactic Acid) | Diastereomers |

| Definition | Stereoisomers that are non-superimposable mirror images. contineo.in | Stereoisomers that are not mirror images of each other. wikipedia.org |

| Chiral Centers | Opposite configuration at all chiral centers. quora.com | Different configuration at some, but not all, chiral centers. |

| Physical Properties | Identical (melting point, boiling point, solubility). contineo.in | Different (melting point, boiling point, solubility). contineo.inminia.edu.eg |

| Optical Rotation | Equal and opposite rotation of plane-polarized light. science-revision.co.uk | Different and unrelated optical rotations. |

| Separability | Cannot be separated by standard physical means (e.g., crystallization). minia.edu.eg | Can be separated by standard physical means (e.g., crystallization, chromatography). minia.edu.eglibretexts.org |

When (R)- and (S)-atrolactic acid are present in equal 1:1 amounts, the mixture is known as a racemate or racemic mixture. pressbooks.pub Such a mixture is optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out. contineo.inpressbooks.pub Racemic mixtures are often denoted by the prefix (±) or rac-.

The physical properties of a racemic mixture can sometimes differ from those of the pure enantiomers. For instance, racemic lactic acid has a lower melting point than either of its pure enantiomers, a common, though not universal, characteristic of racemates. tudelft.nlwikipedia.org Racemic atrolactic acid is synthesized from achiral starting materials and must be separated into its constituent enantiomers through a process called chiral resolution. wikipedia.org

Advanced Strategies for Chiral Resolution

The separation of a racemic mixture into its pure enantiomers is a critical process in stereochemistry. wikipedia.org Since enantiomers have identical physical properties, they cannot be separated by simple techniques like direct crystallization. minia.edu.eg The most common strategy involves converting the enantiomers into diastereomers, which have distinct physical properties and can be separated. libretexts.orglibretexts.org

For acidic compounds like atrolactic acid, the most widely used method for chiral resolution on an industrial scale is the formation of diastereomeric salts. minia.edu.egnii.ac.jp The process involves reacting the racemic acid with an enantiomerically pure chiral base, known as a resolving agent. libretexts.orgwikipedia.org

This acid-base reaction yields a mixture of two diastereomeric salts. pressbooks.pub For example, reacting racemic (±)-atrolactic acid with a pure (R)-amine base produces two salts: [(R)-atrolactate]•[(R)-base] and [(S)-atrolactate]•[(R)-base]. These two salts are diastereomers; they are not mirror images and possess different physical properties, most importantly, different solubilities. libretexts.orgpressbooks.pub This difference in solubility allows for their separation by fractional crystallization. minia.edu.egvaia.com In this technique, the less soluble diastereomeric salt preferentially crystallizes from a suitable solvent, while the more soluble salt remains in the solution. nii.ac.jpchiralpedia.com After separation by filtration, the addition of a strong acid breaks the salt, regenerating the pure enantiomer of atrolactic acid and the resolving agent, which can often be recovered and reused. minia.edu.egpressbooks.pub

The success of diastereomeric salt resolution hinges on the proper selection of the chiral resolving agent. unchainedlabs.com For the resolution of a carboxylic acid, a chiral base is required. contineo.inlibretexts.org

Key criteria for an effective resolving agent include:

Optical Purity: The resolving agent must be enantiomerically pure. thieme-connect.de

Availability and Cost: The agent should be readily available and economically viable, especially for large-scale applications. libretexts.orgsigmaaldrich.com

Formation of Crystalline Salts: The agent must form well-defined, crystalline salts with the compound to be resolved.

Sufficient Solubility Difference: It must induce a significant difference in solubility between the resulting diastereomeric salts in a given solvent system. vaia.com

Ease of Recovery: It should be easily recoverable for reuse after the resolution is complete. minia.edu.egsigmaaldrich.com

Commonly used chiral bases for the resolution of racemic acids include naturally occurring alkaloids and synthetic amines.

Table 2: Examples of Chiral Resolving Agents for Racemic Acids

| Resolving Agent Class | Specific Examples |

| Alkaloids | Brucine, Strychnine, Quinine libretexts.orglibretexts.org |

| Chiral Amines | (R)- or (S)-1-Phenylethylamine minia.edu.egwikipedia.org, (–)-Norephedrine sigmaaldrich.com |

| Chiral Acids (for resolving bases) | (+)-Tartaric acid, (–)-Mandelic acid, (+)-Camphor-10-sulfonic acid libretexts.orglibretexts.org |

Achieving a high yield and high optical purity in fractional crystallization requires careful optimization of various experimental parameters. chiralpedia.comnih.gov The goal is to maximize the solubility difference between the two diastereomeric salts to ensure that only the desired salt crystallizes. vaia.comunchainedlabs.com

Key parameters for optimization include:

Solvent System: The choice of solvent is paramount. chiralpedia.com A systematic screening of different solvents and solvent mixtures is often necessary to find a system that provides the largest possible solubility difference between the diastereomers. unchainedlabs.com

Temperature: Solubility is highly dependent on temperature. Controlling the temperature profile during crystallization, including the rate of cooling, can significantly affect the selectivity and crystal quality. chiralpedia.comrsc.org

Concentration and Supersaturation: The concentrations of the substrate and resolving agent determine the level of supersaturation, which is the driving force for crystallization. nih.gov This must be carefully controlled to promote nucleation of the desired diastereomer while keeping the other in solution.

pH and Ionic Strength: While more critical for macromolecules, pH and the presence of other salts can influence the solubility of the diastereomeric salts and can be adjusted to optimize separation. nih.gov

A systematic approach, often involving the construction of phase diagrams, can be used to identify the optimal conditions for temperature, concentration, and solvent composition to achieve an efficient resolution. rsc.orgcrystalpharmatech.com

Diastereomeric Salt Formation and Fractional Crystallization

Regeneration of Enantiopure Atrolactic Acid from Diastereomers

The resolution of racemic atrolactic acid can be effectively achieved through the formation of diastereomeric salts. This classical method involves reacting the racemic acid with an enantiomerically pure chiral base. The resulting products are diastereomeric salts, which, unlike the original enantiomers, possess different physical properties such as solubility. libretexts.orglibretexts.org This difference allows for their separation by techniques like fractional crystallization. minia.edu.eg

Once a diastereomeric salt has been isolated, the final step is the regeneration of the enantiopure atrolactic acid. This is typically accomplished by treating the purified diastereomeric salt with a strong acid, such as hydrochloric acid (HCl). minia.edu.eg The strong acid protonates the carboxylate of the atrolactic acid, breaking the ionic bond with the chiral amine. This liberates the free, enantiopure atrolactic acid. An aqueous workup can then be used to separate the water-insoluble enantiopure acid from the water-soluble salt of the chiral resolving agent (e.g., an ammonium (B1175870) chloride salt). minia.edu.eg The chiral resolving agent can often be recovered from the aqueous layer by treatment with a base, making the process more economical for large-scale applications. minia.edu.eg

Direct Crystallization Methods for Enantiomeric Separation (e.g., preferential crystallization)

Direct crystallization is a method for obtaining a single enantiomer from a racemic mixture without the use of a chiral resolving agent. The most notable of these techniques is preferential crystallization. researchgate.net This method is applicable only to the small fraction of chiral compounds (estimated at 5-10%) that crystallize as conglomerates—mechanical mixtures of separate crystals of each enantiomer. rsc.org

The process involves creating a supersaturated solution of the racemic mixture and then seeding it with a small number of pure crystals of the desired enantiomer. This encourages the seeded enantiomer to crystallize out of the solution preferentially, while the other enantiomer remains in the supersaturated state. researchgate.netrsc.org The success of this technique is highly dependent on the phase diagram of the enantiomeric system and requires careful control of process parameters. rsc.org If atrolactic acid forms a conglomerate, preferential crystallization could offer a cost-effective and efficient route to its enantiomers on a large scale. researchgate.net

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Assessment and Separation

Chiral chromatography is an indispensable tool for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. mdpi.comnih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common forms. These methods rely on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov

For carboxylic acids like atrolactic acid, several types of CSPs have proven effective. Macrocyclic glycopeptide-based columns, such as those using teicoplanin or ristocetin, have been used successfully to separate the enantiomers of lactic acid in reversed-phase HPLC. mdpi.comgoogle.com Polysaccharide-based CSPs, like those found in Chiralpak and Chiralcel columns, are also widely used for the direct-phase HPLC separation of chiral acids or their derivatives. mdpi.com In some cases, derivatization is performed prior to analysis to improve resolution and detection. For example, lactic acid has been converted to its 2-nitrobenzyl ester, which showed excellent separation on a Chiralpak IA column. mdpi.com

Gas chromatography typically requires the analyte to be volatile, necessitating the derivatization of non-volatile compounds like atrolactic acid. researchgate.net This is often achieved by esterification with a chiral alcohol (like L-menthol) to form diastereomers that can be separated on a standard achiral GC column. researchgate.net

| Column Type | Chiral Selector | Application Example | Separation Factor (α) | Resolution (Rs) | Reference |

| Chirobiotic T | Teicoplanin | HPLC separation of lactic acid | - | 1.9 | researchgate.netmdpi.com |

| Chirobiotic R | Ristocetin | HPLC separation of lactic acid | - | 1.7 | researchgate.net |

| Chiralpak IA | Polysaccharide derivative | HPLC separation of 2-nitrobenzyl lactate | 1.13 | 3.57 | mdpi.com |

This table summarizes chromatographic conditions and performance for the separation of lactic acid and its derivatives, serving as a model for atrolactic acid.

Atrolactic Acid as a Chiral Building Block in Asymmetric Synthesis

Enantiomerically pure compounds obtained from natural sources or through resolution, such as the enantiomers of atrolactic acid, are valuable components of the "chiral pool." These molecules serve as chiral building blocks, or synthons, in asymmetric synthesis, where the goal is to create complex, stereodefined target molecules. acs.orgslideshare.net The inherent chirality of the building block is transferred to the new molecule, influencing the stereochemical outcome of the reaction. univpancasila.ac.id Carboxylic acids, in particular, are robust and widely available, though their use can be challenging, requiring carefully designed catalysts and reaction conditions to achieve high stereoselectivity. acs.org

Role in the Construction of Stereodefined Molecular Structures

The primary role of a chiral building block like (R)- or (S)-atrolactic acid is to introduce a specific, known stereocenter into a larger synthetic target. This strategy is often more efficient than creating the stereocenter from scratch using an asymmetric reaction. The principle of "self-regeneration of stereocenters" is an elegant application of this concept. researchgate.netnih.gov In this approach, a chiral molecule is temporarily converted into a cyclic derivative, which locks its conformation. Subsequent reactions occur with high diastereoselectivity, controlled by the existing stereocenter, effectively "regenerating" the chirality in a new chemical environment. nih.gov For example, lactic acid can be condensed with other reagents to form a rigid spiro tricyclic acetal, which then directs subsequent alkylation reactions to proceed with very high stereocontrol. univpancasila.ac.id This methodology allows chemists to build complex architectures with precisely controlled three-dimensional arrangements, a fundamental requirement in the synthesis of pharmaceuticals and other bioactive compounds. univpancasila.ac.id

Applications in the Synthesis of Quaternary Carbon Centers

The construction of quaternary carbon centers—carbon atoms bonded to four other carbon atoms—is a significant challenge in organic synthesis. beilstein-journals.orgnih.gov Chiral building blocks derived from atrolactic acid can be powerful tools for creating stereodefined quaternary centers.

A notable strategy involves converting lactic acid into a chiral diacetal. univpancasila.ac.id This derivatization creates a rigid framework where one face of the molecule is sterically shielded. The system can then be deprotonated to form an enolate, and subsequent reaction with an alkylating agent occurs preferentially from the less hindered face. This process allows for the addition of a new alkyl group to the α-carbon of the original lactic acid, thereby constructing a quaternary carbon center. This reaction proceeds with excellent diastereoselectivity, meaning the new stereocenter is formed with a predictable orientation relative to the original one. univpancasila.ac.id After the key bond formation, the diacetal auxiliary can be removed, yielding an enantiomerically enriched product containing a quaternary α-hydroxy acid moiety. This approach demonstrates how the stereochemical information encoded in a simple molecule like atrolactic acid can be leveraged to control the formation of complex and challenging structural motifs. univpancasila.ac.idnih.gov

Structural Analysis and Characterization Methodologies

Advanced Crystallographic Techniques for Hemihydrate Structure Elucidation

Crystallographic techniques are indispensable for determining the precise atomic arrangement within a crystalline solid. For a hydrated species like a hemihydrate, these methods not only reveal the structure of the primary molecule but also the exact location and role of the water molecules within the crystal lattice.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Molecular Conformation

Single Crystal X-ray Diffraction (SCXRD) stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule in its crystalline form. researchgate.netuhu-ciqso.esnovapublishers.com This technique provides detailed information regarding the internal lattice, including unit cell dimensions, bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry. researchgate.net The process involves irradiating a single, high-quality crystal with an X-ray beam; the resulting diffraction pattern of scattered X-rays is collected and analyzed to generate a three-dimensional map of the electron density within the crystal, from which the atomic positions can be precisely determined. uhu-ciqso.es

While specific SCXRD data for atrolactic acid hemihydrate is not available in the cited literature, the analysis of analogous α-hydroxy carboxylic acid hemihydrates provides a clear blueprint for the expected findings. For instance, the crystal structure of 2-ketobutyric acid thiosemicarbazone hemihydrate was determined by SCXRD, revealing a triclinic system with space group Pī. iucr.org In such an analysis, the asymmetric unit was found to contain two independent molecules of the carboxylic acid and one water molecule, confirming its status as a hemihydrate. iucr.org This type of study allows for the definitive assignment of the relative and absolute configuration of all stereogenic centers. researchgate.net

Table 1: Example Crystallographic Data and Refinement Details for an Analogous Carboxylic Acid Hemihydrate (Data is for 2-ketobutyric acid thiosemicarbazone hemihydrate as an illustrative example)

| Parameter | Value |

| Chemical Formula | C₅H₉N₃O₂S·0.5H₂O |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 8.163 (2) |

| b (Å) | 8.868 (2) |

| c (Å) | 12.438 (2) |

| α (°) | 72.99 (2) |

| β (°) | 79.47 (2) |

| γ (°) | 84.06 (2) |

| Volume (ų) | 845.3 (3) |

| Z (formula units/cell) | 4 |

| Source: P. Sonawane, et al., Acta Cryst. (1991). C47, 2379-2381. iucr.org |

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Order

Powder X-ray Diffraction (PXRD) is a complementary and more routinely accessible technique used to analyze polycrystalline materials. frontiersin.org It is highly effective for identifying the crystalline phase of a bulk sample by comparing its unique diffraction pattern—a plot of diffracted intensity versus scattering angle (2θ)—to a database of known patterns. aijr.org This method is crucial for confirming that a bulk synthesized sample consists of the desired crystalline form (e.g., the hemihydrate) and for detecting the presence of other polymorphs, anhydrous forms, or amorphous content. frontiersin.org

In the context of a hemihydrate, PXRD can be used to study thermally induced phase transitions, such as dehydration to an anhydrous form upon heating. researchgate.net While a single crystal structure provides the most detailed information, PXRD confirms that the bulk material is representative of that single crystal. aijr.org For example, in the study of a cocrystal of R-Mandelic acid and S-alanine hemihydrate, PXRD was employed to confirm the crystalline nature of the grown crystal. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding networks)

The data from an SCXRD experiment allows for a detailed analysis of the supramolecular architecture, which is governed by non-covalent intermolecular interactions like hydrogen bonds. rsc.org In a hemihydrate crystal structure, the water molecule plays a critical role in stabilizing the crystal packing, often acting as a hydrogen-bond bridge between molecules of the primary compound. nih.gov

High-Resolution Spectroscopic Characterization

Spectroscopic techniques provide information about a molecule's structure based on how it interacts with electromagnetic radiation. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for confirming the covalent structure and connectivity in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a primary tool for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13). nih.gov The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, providing a distinct fingerprint of the molecule's carbon-hydrogen framework. acs.org By assigning each signal in the spectrum to a specific atom in the molecule, the covalent structure can be confirmed. nih.govumn.edu

1D (¹H, ¹³C) and 2D NMR Experiments

One-dimensional (1D) NMR provides the foundational spectral data.

¹H NMR: The ¹H NMR spectrum of atrolactic acid would show characteristic signals for the aromatic protons on the phenyl ring, a singlet for the methyl (–CH₃) group, and broad signals for the hydroxyl (–OH) and carboxylic acid (–COOH) protons.

¹³C NMR: The ¹³C NMR spectrum would display distinct signals for the carboxyl carbon, the quaternary carbon bonded to the hydroxyl group, the methyl carbon, and the various carbons of the phenyl ring.

Two-dimensional (2D) NMR experiments provide connectivity information that is essential for unambiguous signal assignment. creative-biostructure.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment correlates proton signals that are coupled to each other, typically through two or three bonds. youtube.comresearchgate.net It is used to trace out proton-proton networks within a molecule.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbons (or other heteroatoms). ustc.edu.cnresearchgate.net Each cross-peak in an HSQC spectrum represents a direct C-H bond, making it an exceptionally powerful tool for assigning both the ¹H and ¹³C spectra simultaneously. ustc.edu.cn

While specific 2D NMR spectra for this compound are not available in the cited literature, data for the closely related mandelic acid demonstrates the utility of the technique. The HSQC spectrum of mandelic acid clearly correlates the signal of the α-proton with its corresponding α-carbon, and the aromatic proton signals with their respective aromatic carbon signals. hmdb.caresearchgate.net

Table 2: Example of ¹H-¹³C HSQC Correlations for Mandelic Acid (Data derived from the HSQC spectrum of mandelic acid as an illustrative example)

| Proton (¹H) Signal (ppm) | Correlated Carbon (¹³C) Signal (ppm) | Assignment |

| ~5.1 | ~75 | α-CH |

| ~7.3-7.5 | ~127-129 | Aromatic CH |

| Source: Human Metabolome Database, Bruker. hmdb.ca |

This combination of 1D and 2D NMR experiments allows for the complete and confident assignment of the molecular structure in solution. nih.gov

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the molecular structure of solid materials at an atomic level. americanpharmaceuticalreview.com It is particularly valuable for distinguishing between different solid forms of a pharmaceutical substance, such as crystalline polymorphs and amorphous forms, by probing the local chemical environment of specific nuclei (e.g., ¹³C, ¹H). americanpharmaceuticalreview.combruker.com

For this compound, ssNMR can provide detailed short-range information about its structure. americanpharmaceuticalreview.com The crystalline form is defined by a highly ordered, repeating three-dimensional arrangement of molecules, which results in sharp, well-defined peaks in an ssNMR spectrum. In contrast, the amorphous form lacks long-range order, leading to a distribution of local environments for each nucleus. This structural disorder typically results in broad, less-defined peaks. nih.gov

The key distinctions observable via ssNMR are:

Chemical Shifts: Differences in the isotropic chemical shifts of nuclei, particularly ¹³C, can clearly discriminate between crystalline and amorphous forms. worktribe.com In the crystalline state, the uniform environment results in a single, sharp resonance for each unique carbon atom. In the amorphous state, the variation in molecular conformation and intermolecular interactions leads to a broader distribution of chemical shifts for the same carbon atom. nih.gov

Relaxation Times: Spin-lattice relaxation times (T₁) and spin-lattice relaxation times in the rotating frame (T₁ρ) are sensitive to molecular mobility. americanpharmaceuticalreview.com Amorphous materials generally exhibit greater molecular mobility than their crystalline counterparts, leading to different relaxation times. These parameters are crucial for quantifying the amount of amorphous content within a crystalline sample, with a limit of quantification often below 1%. bruker.com For instance, ¹H T₁ρ relaxation times have been shown to be more sensitive probes of mobility and glass transitions in amorphous solids than traditional thermal methods. americanpharmaceuticalreview.com

Conformational Analysis: ssNMR can reveal information about the conformation of the molecule in the solid state. For example, studies on other amorphous compounds have shown that different preparation methods can lead to different ratios of conformers (e.g., cis-trans isomers), which are distinguishable by ¹³C and ¹⁵N ssNMR. worktribe.com In the case of atrolactic acid, ssNMR could probe the orientation of the phenyl, carboxyl, and hydroxyl groups.

Advanced ssNMR experiments, such as two-dimensional (2D) homo- and heteronuclear correlation techniques, can be employed for unambiguous resonance assignment, even in complex or disordered systems. nih.gov

Table 1: Application of Solid-State NMR in Analyzing this compound

| Parameter | Crystalline Form | Amorphous Form | Information Gained |

| Spectral Peaks | Sharp, well-defined | Broad, featureless | Degree of structural order |

| Chemical Shifts | Single resonance per unique nucleus | Distribution of shifts | Differences in local electronic environment |

| Relaxation Times (T₁, T₁ρ) | Typically longer | Typically shorter | Differences in molecular mobility |

| Conformational Data | Uniform conformation | Distribution of conformers | Preferred molecular shape and isomerism |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and probing the molecular vibrations within a compound. These techniques are based on the interaction of electromagnetic radiation with the vibrational energy levels of molecules.

For this compound (C₉H₁₀O₃·½H₂O), the spectra would be dominated by vibrations associated with its key functional groups: the carboxylic acid (-COOH), the tertiary alcohol (-OH), the phenyl ring (C₆H₅), and the methyl group (-CH₃).

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of a molecule. Key vibrational bands expected for this compound include:

O-H Stretching: A broad band typically in the region of 3500-2500 cm⁻¹ due to the hydrogen-bonded hydroxyl groups of the carboxylic acid and the alcohol. The presence of water of hydration would also contribute to this region.

C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid. The exact position can be influenced by hydrogen bonding.

C-O Stretching and O-H Bending: These vibrations appear in the fingerprint region (below 1500 cm⁻¹) and are coupled. Bands around 1400-1300 cm⁻¹ (O-H bend) and 1300-1000 cm⁻¹ (C-O stretch) are characteristic.

Aromatic C-H and C=C Stretching: Phenyl group vibrations include C-H stretching just above 3000 cm⁻¹ and C=C ring stretching bands in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. This often means that non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum, are strong in the Raman spectrum. For atrolactic acid, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the phenyl ring and the C-C skeletal framework.

Polymorphism can also be studied, as different crystal packing arrangements in polymorphs lead to distinct vibrational spectra, particularly in the low-frequency region. rsc.org

Vapor Phase IR: This technique involves analyzing the sample in the gaseous state. Vapor phase IR studies of related compounds like lactic acid have been used to investigate reaction mechanisms, such as dehydration to acrylic acid. researchgate.netrsc.org For atrolactic acid, vapor phase IR would provide the spectrum of the isolated molecule, free from intermolecular interactions like hydrogen bonding that are present in the solid state. This allows for a more direct comparison with theoretical calculations of vibrational frequencies. researchgate.net However, obtaining a vapor phase spectrum of atrolactic acid would require heating, which could potentially lead to dehydration or decomposition.

Attenuated Total Reflectance (ATR-FTIR): ATR-FTIR is a widely used sampling technique that allows for the direct analysis of solid and liquid samples with minimal preparation. mt.commetu.edu.tr The technique works by pressing the sample against a crystal with a high refractive index (like diamond or germanium). An IR beam is passed through the crystal in such a way that it undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample. mt.com This interaction provides a high-quality spectrum of the sample's surface. ATR-FTIR is particularly advantageous for analyzing dense, opaque, or powdered samples like this compound. mt.comacs.org It has been successfully used to study the degradation of composite materials and to monitor chemical reactions in situ. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a critical tool for confirming the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns.

For atrolactic acid (C₉H₁₀O₃), the anhydrous molecular weight is 166.17 g/mol . nist.govchemspider.comscbt.com The hemihydrate form includes half a molecule of water, corresponding to a formula of (C₉H₁₀O₃)₂·H₂O.

Molecular Weight Confirmation: In a typical mass spectrometry experiment (e.g., using electrospray ionization), the atrolactic acid molecule would be ionized, often by losing a proton to form the [M-H]⁻ ion with an m/z of 165.05. High-resolution mass spectrometry can measure this mass with high precision, confirming the elemental composition. researchgate.net

Fragmentation Analysis: Electron ionization (EI) is a common technique that imparts significant energy to the molecule, causing it to break apart into characteristic fragment ions. The resulting mass spectrum is a fingerprint of the molecule's structure. The NIST WebBook database contains an EI mass spectrum for atrolactic acid. nist.gov Analysis of this spectrum reveals key fragmentation pathways that help to confirm the structure. For example, common fragments could arise from the loss of water (H₂O), the carboxyl group (COOH), or cleavage of the C-C bond adjacent to the phenyl ring.

Table 2: Key Mass Spectrometry Data for Atrolactic Acid

| Parameter | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | nist.govscbt.com |

| Anhydrous Molecular Weight | 166.17 g/mol | nist.govchemspider.comscbt.com |

| Common Ion (ESI) | [M-H]⁻ at m/z 165.05 | - |

| Primary Use | Molecular weight confirmation, structural elucidation via fragmentation | nist.gov |

Computational and Theoretical Chemistry Studies

Computational chemistry provides theoretical insights into the behavior and properties of molecules, complementing experimental findings. Techniques like Density Functional Theory (DFT) are used to model molecular structures, energies, and properties.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is widely applied in chemistry and materials science to predict molecular geometries, energies, and other properties. rsc.org

Geometry Optimization: DFT calculations can be used to find the lowest-energy three-dimensional arrangement of atoms in the atrolactic acid molecule, a process known as geometry optimization. researchgate.net This provides theoretical values for bond lengths, bond angles, and dihedral angles.

Conformational Analysis: Atrolactic acid has several rotatable bonds, leading to different possible spatial arrangements or conformers. DFT can be used to explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. nih.govacs.org For the related L-lactic acid, DFT studies have identified multiple stable conformers and investigated the cis-trans isomerization of the peptide bond in its dipeptide form. nih.govacs.org For atrolactic acid, conformational analysis would focus on the relative orientations of the phenyl, hydroxyl, and carboxyl groups. These calculations help explain which conformations are most likely to be present in the gas phase or in solution. researchgate.netnih.gov The accuracy of DFT calculations depends heavily on the choice of the functional and basis set. mdpi.comjmchemsci.com

Crystal Energy Landscape Calculations for Polymorphism and Solvate Stability

The study of polymorphism—the ability of a solid material to exist in multiple crystalline forms—is crucial in pharmaceutical science. Crystal energy landscape calculations are a computational approach used to predict and understand the stability of different polymorphs and solvates (such as hydrates).

This methodology involves:

Generating a large number of plausible crystal packing arrangements for a given molecule.

Calculating the lattice energy for each of these structures using accurate computational methods.

Plotting these energies to create a "crystal energy landscape."

The lowest energy points on this landscape correspond to the most stable predicted crystal structures. This approach can help rationalize why certain polymorphs are observed experimentally and predict whether other, more stable forms might exist. rsc.org

For this compound, these calculations could be used to:

Understand the energetic factors that stabilize the hemihydrate structure compared to the anhydrous form or other potential solvates.

Predict possible anhydrous polymorphs of atrolactic acid. nih.gov

Investigate the role of the water molecule in the crystal lattice, including its hydrogen bonding network, which is critical for the stability of the hemihydrate. Studies on poly(lactic acid) have explored its complex polymorphism and how factors like molecular weight and crystallization temperature influence the resulting crystal form. nih.govacs.orgacs.org

Molecular Dynamics Simulations to Understand Hydration and Dehydration Processes

Molecular dynamics (MD) simulations offer a powerful lens through which the dynamic processes of hydration and dehydration of this compound can be understood at a molecular level. While specific MD studies exclusively focused on this compound are not prevalent in publicly accessible literature, the established methodologies for simulating hydrated crystalline compounds provide a clear framework for such investigations.

The primary goal of MD simulations in this context is to model the time-dependent behavior of the atrolactic acid molecules and the associated water molecules within the crystal lattice. This approach can reveal the mechanisms of water uptake and loss, and the subsequent structural rearrangements of the crystal. For instance, a general method for studying the dehydration of crystalline hydrates involves constructing a simulation cell based on the crystallographic unit cell of the hydrate (B1144303). drugbank.com In the case of this compound, the simulation would begin with the experimentally determined orthorhombic crystal structure. researchgate.net

The process of computational dehydration can be simulated by systematically removing water molecules from the simulation box over a defined period. drugbank.com The rate of water removal is a critical parameter; rapid removal often leads to an amorphous state, whereas a slower, more controlled removal can result in the formation of a crystalline anhydrate. drugbank.com By monitoring the trajectories of all atoms, researchers can observe intermediate phases and identify the specific pathways of structural transformation in real-time. drugbank.com This can help to understand the transition from the hemihydrate, which softens at 75°C and melts at 88-90°C, to the anhydrous form with a melting point of 94.5°C. drugfuture.com

Furthermore, MD simulations can elucidate the interactions between water molecules and the functional groups of the atrolactic acid molecule. By analyzing radial distribution functions, it is possible to quantify the hydrogen bonding network between the water of hydration and the carboxylic acid and hydroxyl groups of the atrolactic acid. mdpi.com These simulations can also be used to study the diffusion of water molecules within the crystal lattice, providing insights into the kinetics of hydration and dehydration. mdpi.com The application of advanced force fields, such as COMPASS II, which are parameterized from ab initio calculations, can enhance the accuracy of these simulations by providing a reliable description of both intramolecular and intermolecular interactions. nih.gov

Prediction of Spectroscopic Signatures and Structural Parameters

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of this compound, providing a crucial link between its molecular structure and its experimental spectra. Quantum mechanical (QM) calculations, often employed in conjunction with MD simulations (QM/MM methods), can predict various spectroscopic properties with a high degree of accuracy. nih.gov

For vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, QM calculations can compute the vibrational frequencies and intensities of the normal modes of the atrolactic acid molecule and its hydrated cluster. By comparing these predicted spectra with experimental data, a detailed assignment of the spectral bands to specific molecular vibrations can be achieved. This is particularly useful for understanding the influence of the water molecule and the crystalline environment on the vibrational modes of the carboxylic acid and hydroxyl groups, which are sensitive to hydrogen bonding.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted using QM calculations. These predictions can aid in the assignment of experimental NMR spectra and provide a deeper understanding of the local electronic environment of each atom in the this compound crystal.

The prediction of structural parameters through computational methods complements experimental techniques like X-ray diffraction. Energy minimization and geometry optimization calculations, based on density functional theory (DFT) or other high-level ab initio methods, can be used to predict the most stable conformation of the atrolactic acid molecule and its arrangement within the crystal lattice. These calculations can provide bond lengths, bond angles, and torsional angles that can be compared with experimental crystallographic data for validation. For this compound, such calculations would start from the known orthorhombic crystal structure and could be used to refine the positions of hydrogen atoms, which are often difficult to determine accurately from X-ray diffraction alone. researchgate.net

A study on the crystal structure of 2-hydroxy-2-methyl-2-phenyl acetic acid hemihydrate (a synonym for this compound) provides the precise structural parameters that serve as a benchmark for these computational predictions. researchgate.net The reported orthorhombic crystal system with space group Pbcn and specific unit cell dimensions offers a solid foundation for building accurate computational models. researchgate.net

Table 1: Crystallographic Data for this compound researchgate.net

| Parameter | Value |

| Formula | C9H11O3.50 |

| Crystal System | Orthorhombic |

| Space Group | Pbcn (No. 60) |

| a (Å) | 25.838(2) |

| b (Å) | 9.2992(7) |

| c (Å) | 7.2476(6) |

| V (ų) | 1741.4 |

| Z | 8 |

| Temperature (K) | 200 |

| R(F) | 0.0531 |

| wRref(F²) | 0.1362 |

Intermolecular Interactions and Supramolecular Assembly

Role of Water Molecules in the Hemihydrate Crystal Lattice

The presence of water in a hemihydrate form means there is one water molecule for every two molecules of atrolactic acid. drugfuture.com These water molecules can participate in multiple hydrogen bonds, connecting to both the carboxylic acid and hydroxyl groups of the atrolactic acid molecules. rsc.org This bridging action helps to stabilize the crystal structure. rsc.org The specific positioning of water molecules within the crystal lattice is critical; they often reside in locations that satisfy the hydrogen-bonding potential of the surrounding functional groups. semanticscholar.org The dehydration and hydration behaviors of such compounds are directly linked to the strength and geometry of these water-mediated interactions. rsc.org

| Property | Value |

| Form | DL-Form, hemihydrate |

| Melting Point | 88-90°C (softens at 75°C) |

| Anhydrous Melting Point | 94.5°C |

| pKa (25°C) | 3.467 |

| Table 1: Physical and Chemical Properties of Atrolactic Acid Hemihydrate drugfuture.com |

Hydrogen Bonding Networks in Crystalline this compound

Hydrogen bonds are the dominant intermolecular force responsible for the assembly of this compound crystals. nih.govmdpi.com These directional interactions occur between the hydrogen bond donors (the hydroxyl and carboxylic acid groups of atrolactic acid and the water molecules) and the hydrogen bond acceptors (the oxygen atoms of the carbonyl, hydroxyl, and water molecules). mdpi.com

Co-crystallization and Diastereomeric Co-crystal Systems

Co-crystallization is a technique used to design new crystalline solids with modified physicochemical properties by combining an active pharmaceutical ingredient (API) with a benign co-former. mdpi.comresearchgate.net This approach relies on the formation of robust intermolecular interactions, primarily hydrogen bonds, between the API and the co-former. mdpi.com

Atrolactic acid, with its hydroxyl and carboxylic acid functional groups, is a suitable candidate for forming co-crystals. The process of co-crystallization can lead to the formation of diastereomeric co-crystal systems when a racemic compound is combined with a single enantiomer of a co-former. researchgate.net This can result in two distinct diastereomeric co-crystals, for example, (R)-atrolactic acid with (L)-co-former and (S)-atrolactic acid with (L)-co-former. researchgate.netresearchgate.net These diastereomers will have different physical properties, which can be exploited for chiral resolution. researchgate.net The selection of an appropriate co-former is critical and is based on its ability to form complementary hydrogen bonds with the target molecule. mdpi.com

Formation of Supramolecular Architectures

The self-assembly of atrolactic acid and water molecules, driven by hydrogen bonding, results in the formation of complex and well-defined supramolecular architectures. rsc.orgresearchgate.net These architectures are not random arrangements but are predictable patterns based on the molecular recognition between the constituent molecules. researchgate.net

Future Directions in Atrolactic Acid Hemihydrate Research

Development of Novel Stereoselective Synthesis Methods

The synthesis of specific stereoisomers of atrolactic acid is a key area for future research. The development of stereoselective synthesis methods is crucial for producing enantiomerically pure forms of the compound, which is often a requirement for pharmaceutical applications. e-bookshelf.de Future efforts will likely concentrate on the design and application of novel chiral catalysts and auxiliaries to control the stereochemical outcome of the reactions. e-bookshelf.debeilstein-journals.org

A promising approach lies in the advancement of catalytic systems, including the use of transition-metal catalysts and organocatalysts. mdpi.com These catalysts can offer high levels of stereoselectivity, enabling the efficient production of the desired enantiomer of atrolactic acid. e-bookshelf.de Research into the mechanistic pathways of these catalytic reactions will be essential for optimizing reaction conditions and catalyst design. e-bookshelf.de Furthermore, exploring enzymatic and chemoenzymatic methods could provide highly selective and environmentally friendly alternatives to traditional chemical synthesis.

Advanced Spectroscopic and Crystallographic Techniques for In-depth Structural Characterization

A thorough understanding of the three-dimensional structure of atrolactic acid hemihydrate is fundamental to elucidating its properties and reactivity. Future research will benefit from the application of advanced spectroscopic and crystallographic techniques to gain deeper insights into its solid-state and solution-state structures.

Key Techniques for Future Characterization:

| Technique | Information Gained |

| Single-Crystal X-ray Diffraction | Precise determination of the molecular and crystal structure, including bond lengths, bond angles, and intermolecular interactions. grafiati.com |

| Powder X-ray Diffraction (PXRD) | Characterization of the crystalline nature and phase purity of bulk samples. researchgate.netresearchgate.net |

| Solid-State NMR (ssNMR) Spectroscopy | Provides detailed information about the local environment of atomic nuclei in the solid state, complementing diffraction data. acs.org |

| Vibrational Spectroscopy (FT-IR and Raman) | Elucidation of functional groups and intermolecular hydrogen bonding networks within the crystal lattice. researchgate.netacs.org |

| Thermal Analysis (DSC, TGA) | Investigation of the thermal stability, dehydration processes, and phase transitions of the hemihydrate form. acs.org |

The integration of these techniques will provide a comprehensive picture of the structural landscape of this compound, including the role of water molecules in stabilizing the crystal structure. acs.org

Integration of Machine Learning and AI in Predicting Synthetic Outcomes and Stereoselectivity

The fields of artificial intelligence (AI) and machine learning are poised to revolutionize chemical synthesis. mdpi.comeurekalert.org For atrolactic acid, these technologies can be leveraged to predict the outcomes of synthetic reactions and, crucially, their stereoselectivity. eurekalert.orgijsetpub.com By training algorithms on large datasets of chemical reactions, AI models can identify patterns and relationships that are not immediately obvious to human chemists. mdpi.comnih.gov

Future research in this area will likely involve:

Developing predictive models for reaction yields and enantiomeric excess based on starting materials, catalysts, and reaction conditions. mdpi.comeurekalert.org

Utilizing AI for retrosynthetic analysis to propose novel and efficient synthetic routes to atrolactic acid and its derivatives. ijsetpub.com

Accelerating the discovery of new catalysts for stereoselective synthesis by using machine learning to screen virtual libraries of potential catalysts. mdpi.com

The synergy between computational prediction and experimental validation will significantly streamline the process of developing efficient and highly selective syntheses of atrolactic acid. eurekalert.orgrsc.org

Exploration of Atrolactic Acid as a Scaffold for Complex Chemical Entities

The molecular framework of atrolactic acid presents an attractive starting point for the synthesis of more complex and potentially bioactive molecules. ontosight.ainih.govresearchgate.net Its functional groups—the carboxylic acid, the hydroxyl group, and the aromatic ring—offer multiple points for chemical modification. ontosight.ai

Future investigations will likely focus on:

Designing and synthesizing libraries of atrolactic acid derivatives for screening in various biological assays. The inherent chirality of atrolactic acid can be exploited to create stereochemically diverse compound collections.

Incorporating the atrolactic acid motif into larger molecules , such as natural product analogues or novel pharmaceutical agents. mdpi.com Its structure could serve as a key building block or a chiral linker. wikipedia.org

Utilizing atrolactic acid in the development of new materials , such as biodegradable polymers or functional materials with specific optical or electronic properties. wikipedia.org

The exploration of atrolactic acid as a versatile scaffold holds significant promise for the discovery of new chemical entities with a wide range of applications, from medicine to materials science. ontosight.airesearchgate.net

Q & A

Q. What are the key considerations for synthesizing Atrolactic acid hemihydrate in laboratory settings?

Methodological Answer: Synthesis requires precise control of reaction conditions, such as stoichiometric ratios of reactants (e.g., sulfuric acid for acid-catalyzed reactions) and temperature modulation (e.g., heating to 80–100°C to stabilize the hemihydrate phase). Post-reaction, purification via recrystallization in aqueous or solvent systems is critical. Characterization should include X-ray diffraction (XRD) to confirm crystal structure and nuclear magnetic resonance (NMR) to verify molecular integrity .

Q. How can researchers characterize the crystalline structure and hydration state of this compound?

Methodological Answer:

- XRD : Identifies crystal phases and distinguishes between anhydrous, hemihydrate, and dihydrate forms by comparing diffraction patterns with reference data .

- Thermogravimetric Analysis (TGA) : Quantifies water content by measuring mass loss during controlled heating (e.g., 88°C melting point correlates with dehydration events) .

- Karl Fischer Titration : Provides precise measurement of residual water in the final product .

Q. What analytical techniques are essential for confirming the purity of this compound post-synthesis?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Detects organic impurities and quantifies purity .

- Melting Point Analysis : Validates consistency with literature values (e.g., 88°C) .

- Elemental Analysis (EA) : Confirms stoichiometric alignment with the molecular formula (C₉H₁₀O₃·½H₂O) .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in thermal stability data reported for this compound?

Methodological Answer: Discrepancies often arise from variations in heating rates or sample preparation. To address this:

- Use dynamic differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min) to isolate phase transitions.

- Perform replicate experiments under inert atmospheres (e.g., nitrogen) to minimize oxidative degradation.

- Cross-validate with variable-temperature XRD to correlate thermal events with structural changes .

Q. How can crystallization conditions be optimized to prevent polymorphic transitions in this compound?

Methodological Answer:

- Supersaturation Control : Maintain moderate supersaturation levels via slow cooling or antisolvent addition to avoid metastable polymorphs.

- Seeding : Introduce hemihydrate seed crystals to guide nucleation and suppress dihydrate formation.

- In-Situ Monitoring : Use techniques like Raman spectroscopy to track crystallization dynamics in real time .

Q. How can computational modeling aid in understanding the hydration/dehydration dynamics of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model water molecule interactions within the crystal lattice to predict stability under varying humidity.

- Density Functional Theory (DFT) : Calculate energy barriers for dehydration pathways and validate with experimental TGA data.

- Phase Diagram Construction : Map thermodynamic stability regions to guide experimental conditions .

Data Contradiction and Optimization

Q. How should researchers address conflicting reports on the acid dissociation constant (pKa) of this compound?

Methodological Answer:

- Potentiometric Titration : Conduct pH-metric titrations in standardized buffers (e.g., 0.1 M KCl) to measure pKa under controlled ionic strength.

- Solvent Variation : Compare results in aqueous vs. mixed-solvent systems (e.g., water-ethanol) to isolate solvent effects.

- Literature Meta-Analysis : Reconcile discrepancies by evaluating measurement protocols (e.g., temperature, electrode calibration) from prior studies .

Q. What methodologies are recommended for studying the hygroscopicity of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.